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molecular formula C13H10O B8676244 3H-benzo[f]chromene CAS No. 229-80-1

3H-benzo[f]chromene

Cat. No. B8676244
M. Wt: 182.22 g/mol
InChI Key: VCMLCMCXCRBSQO-UHFFFAOYSA-N
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Patent
US04931221

Procedure details

Acidic alumina (20 grams) was added to a solution of 2-naphthol (4.2 grams, 0.03 moles) and 1,1-Dicyclopropylpropyn-1-o1 (3.08 grams, 0.0226 moles) in toluene (30 cc). The mixture was boiled under reflux for three hours and the alumina removed by filtration. The filtrate was washed sequentially with a dilute (10 percent) sodium hydroxide solution and water. The organic layer was extracted with diethyl ether (2×50 cc), dried over anhydrous magnesium sulfate, and filtered. The filtrate was evaporated under reduced pressure leaving a brown oil which was chromatographed on silica gel using petroleum (b.p. 60°-80° C.) as the eluant. The fraction which exhibited a reversible change from colorless to yellow on exposure to the flash from the flash gun of Example 2 was collected. Petroleum solvent was removed under reduced pressure leaving as a colorless oil 0.3 grams of 2,2-Dicyclopropyl- [2-H-2,1b] naphthopyran (i.e., graphic formula III).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[OH:11].[CH:12]1(C(C2CC2)(O)C#C)[CH2:14][CH2:13]1>C1(C)C=CC=CC=1>[CH:13]1[C:1]2[C:10]3[C:5]([CH:4]=[CH:3][C:2]=2[O:11][CH2:14][CH:12]=1)=[CH:6][CH:7]=[CH:8][CH:9]=3

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O
Name
Quantity
3.08 g
Type
reactant
Smiles
C1(CC1)C(C#C)(O)C1CC1
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the alumina removed by filtration
WASH
Type
WASH
Details
The filtrate was washed sequentially with
ADDITION
Type
ADDITION
Details
a dilute (10 percent) sodium hydroxide solution and water
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with diethyl ether (2×50 cc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving a brown oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
Petroleum solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1=CCOC2=C1C1=CC=CC=C1C=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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